DS-3078a

Catalog No.
S548370
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DS-3078a

Product Name

DS-3078a

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DS3078a; DS 3078a; DS-3078a

Description

The exact mass of the compound DS-3078a is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DS-3078a is a chemical compound classified as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin. Its molecular formula is C22H27F3N10O2C_{22}H_{27}F_{3}N_{10}O_{2} with a molecular weight of approximately 520.5 g/mol. The compound is recognized for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with critical signaling pathways involved in cell growth and survival. The International Union of Pure and Applied Chemistry name for DS-3078a is 1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone, which reflects its complex structure comprising various functional groups that contribute to its biological activity .

Typical for compounds with similar structures. Key reactions include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
  • Substitution: Involves replacing one functional group with another, which can be mediated by nucleophiles or electrophiles.

The specific conditions and reagents can vary widely depending on the desired reaction pathway and the nature of the substrates involved .

The primary biological activity of DS-3078a is its role as an inhibitor in the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This pathway is frequently activated in various cancers and plays a crucial role in regulating cell proliferation and survival. By inhibiting this pathway, DS-3078a can induce apoptosis in cancer cells, particularly those expressing wild-type TP53. The compound has shown effectiveness in increasing TP53 expression levels and promoting the phosphorylation of TP53 at Serine 46, which leads to the activation of apoptosis-related genes such as TP53AIP1 and PUMA .

The synthesis of DS-3078a involves multiple steps that typically include:

  • Formation of Core Structure: Initial reactions focus on constructing the core purine structure.
  • Functionalization: Subsequent reactions modify the core structure to introduce various functional groups that enhance biological activity.
  • Optimization: Industrial methods often involve refining these synthetic routes to maximize yield and purity.

Specific details about the synthetic pathways are not extensively documented in public literature but are generally derived from established organic synthesis techniques .

DS-3078a has potential applications primarily in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth. Its unique mechanism allows it to target multiple aspects of cancer cell survival, making it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .

Interaction studies involving DS-3078a focus on its pharmacodynamics and pharmacokinetics within biological systems. These studies evaluate how DS-3078a interacts with various cellular targets and how these interactions influence therapeutic outcomes. Understanding these interactions is vital for predicting potential side effects and optimizing dosage regimens for clinical applications .

DS-3078a shares structural and functional similarities with several other compounds that also target the phosphatidylinositol-3-kinase/mammalian target of rapamycin pathway. Notable compounds include:

Compound NameMechanism of ActionUnique Features
GDC-0941Pan-class I phosphatidylinositol-3-kinase inhibitorBroad specificity across PI3K isoforms
GDC-0068AKT inhibitorTargets downstream effectors in the pathway
EverolimusMammalian target of rapamycin complex 1 inhibitorPrimarily affects mTORC1 signaling
DS-7423Dual phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitorSimilar dual inhibition but different structural features

While these compounds exhibit similar inhibitory properties, DS-3078a's unique structural characteristics and dual inhibition mechanism differentiate it from others, potentially offering enhanced therapeutic benefits in specific cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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